Cas no 138642-97-4 (6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid)
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid
- 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate
- IMidazo[1,2-a]pyridine-3-carboxylic acid, 6-chloro-
- 6442AJ
- FCH854847
- AB30537
- SY028330
- OR110118
- AK151162
- AX8269401
- 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, AldrichCPR
- SCHEMBL19863350
- DTXSID801235545
- 8X-0825
- imidazo[1,2-a]pyridine-3-carboxylic acid,6-chloro-
- 6-chloroimidazo[1,2-a]pyridine-3-carboxylicacid
- CHEMBL5305971
- A886200
- AKOS006285793
- 138642-97-4
- O11581
- EN300-144659
- MFCD07021509
- 8X-0825; IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID,6-CHLORO;
- DB-326480
- 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
-
- MDL: MFCD07021509
- Inchi: 1S/C8H5ClN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13)
- InChI Key: LXRDUEDQFSBROM-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NC=C(C(=O)O)N2C=1
Computed Properties
- Exact Mass: 196.0039551g/mol
- Monoisotopic Mass: 196.0039551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6
- XLogP3: 2.2
Experimental Properties
- Water Partition Coefficient: Slightly soluble in water.
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029193136-1g |
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid |
138642-97-4 | 95% | 1g |
204.00 USD | 2021-06-01 | |
| Alichem | A029193136-5g |
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid |
138642-97-4 | 95% | 5g |
606.00 USD | 2021-06-01 | |
| TRC | C383778-50mg |
6-Chloroimidazo[1,2-A]Pyridine-3-Carboxylic Acid |
138642-97-4 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C383778-100mg |
6-Chloroimidazo[1,2-A]Pyridine-3-Carboxylic Acid |
138642-97-4 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C383778-500mg |
6-Chloroimidazo[1,2-A]Pyridine-3-Carboxylic Acid |
138642-97-4 | 500mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM131995-100mg |
6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid |
138642-97-4 | 95+% | 100mg |
$79 | 2021-08-05 | |
| Chemenu | CM131995-250mg |
6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid |
138642-97-4 | 95+% | 250mg |
$131 | 2021-08-05 | |
| Chemenu | CM131995-1g |
6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid |
138642-97-4 | 95+% | 1g |
$355 | 2021-08-05 | |
| Chemenu | CM131995-5g |
6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid |
138642-97-4 | 95+% | 5g |
$1169 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HU153-250mg |
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid |
138642-97-4 | 97% | 250mg |
727CNY | 2021-05-08 |
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Suppliers
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Comprehensive Overview of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 138642-97-4)
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 138642-97-4) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the imidazo[1,2-a]pyridine family, a class of nitrogen-containing bicyclic structures known for their diverse biological activities. The presence of both a chloro substituent and a carboxylic acid functional group in its molecular framework makes it a versatile intermediate for synthesizing more complex molecules. Researchers and industry professionals frequently search for terms like "imidazo[1,2-a]pyridine derivatives", "6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid synthesis", and "CAS 138642-97-4 applications", reflecting its relevance in modern chemistry.
The compound's molecular formula, C8H5ClN2O2, highlights its compact yet functionally rich structure. Its imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, often associated with antimicrobial, antiviral, and anti-inflammatory properties. Recent studies have explored its potential in targeting G-protein-coupled receptors (GPCRs) and kinase inhibitors, aligning with the growing interest in precision medicine. Searches for "imidazo[1,2-a]pyridine in drug design" and "small molecule therapeutics" underscore its importance in addressing unmet medical needs.
From a synthetic chemistry perspective, 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid serves as a key building block for constructing more elaborate architectures. Its carboxylic acid group enables facile derivatization via amidation, esterification, or coupling reactions, while the chloro substituent offers opportunities for further functionalization through cross-coupling methodologies. Queries like "C-H activation in imidazo[1,2-a]pyridines" and "palladium-catalyzed modifications" reflect the compound's utility in cutting-edge synthetic strategies. Additionally, its stability under various conditions makes it suitable for scalable production, a critical factor for industrial applications.
Environmental and regulatory considerations are increasingly shaping the discourse around chemical compounds like 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid. While it is not classified as a hazardous material, researchers emphasize green chemistry principles in its synthesis and handling. Topics such as "sustainable heterocyclic synthesis" and "biodegradable intermediates" resonate with the global push toward eco-friendly practices. Analytical techniques like HPLC and LC-MS are routinely employed to ensure purity and compliance with industry standards, addressing common search terms like "CAS 138642-97-4 purity analysis".
In the context of intellectual property, 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid has been referenced in patents related to central nervous system (CNS) therapeutics and metabolic disorder treatments. This aligns with trending searches for "novel CNS drug candidates" and "imidazo[1,2-a]pyridine patents". Its structural features, such as the ability to form hydrogen bonds and engage in π-π stacking, make it a valuable motif in rational drug design. Computational chemists often explore its molecular docking potential, further driving interest in "computer-aided drug discovery".
The compound's physicochemical properties, including its melting point, solubility, and pKa, are critical for formulation scientists. Searches for "imidazo[1,2-a]pyridine solubility enhancement" and "salt formation strategies" highlight practical challenges in drug development. Recent advancements in cocrystal engineering have opened new avenues to optimize these parameters, a topic frequently discussed in forums and publications.
Looking ahead, 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is poised to play a pivotal role in emerging fields such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. These areas, often searched as "next-generation therapeutics", leverage the compound's modularity to create innovative solutions for challenging biological targets. Collaborations between academia and industry continue to expand its applications, ensuring its relevance in the evolving landscape of chemical research.
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